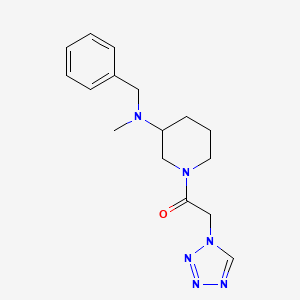![molecular formula C21H14Cl2N2O3 B5977433 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is a synthetic compound that belongs to the class of benzoxazole derivatives. It is commonly referred to as DMXB-A, and it has been the subject of extensive scientific research due to its potential therapeutic applications. In
Mécanisme D'action
DMXB-A acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and synaptic plasticity. Activation of the α7nAChR by DMXB-A leads to an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This, in turn, leads to the observed neuroprotective and cognitive-enhancing effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to reduce inflammation and oxidative stress in the brain, as well as protect against various neurotoxic insults. Additionally, DMXB-A has been shown to enhance synaptic plasticity and improve cognitive function in various animal models. These effects are likely due to the activation of the α7nAChR and subsequent release of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments. It has been extensively studied in animal models, and its mechanism of action is well understood. Additionally, DMXB-A has been shown to have a good safety profile in animal studies, with no observed toxicity at therapeutic doses. However, there are also some limitations to the use of DMXB-A in lab experiments. The synthesis method of DMXB-A is complex, and the yield is relatively low. Additionally, DMXB-A has poor solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for the use of DMXB-A in scientific research. One potential application is as a treatment for Alzheimer's disease and other neurological disorders. DMXB-A has been shown to have neuroprotective effects and improve cognitive function in animal models, making it a promising candidate for further investigation. Additionally, DMXB-A has been shown to have anti-inflammatory effects, which could make it a potential treatment for various inflammatory disorders. Finally, DMXB-A could also be investigated as a potential treatment for addiction, as the α7nAChR has been implicated in the reward pathway of the brain. Overall, DMXB-A is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
DMXB-A is synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenylamine with salicylaldehyde to form 2-(2,3-dichlorophenyl)benzoxazole. This intermediate is then reacted with 3-methoxybenzoyl chloride to form DMXB-A. The yield of this synthesis method is typically around 50%.
Applications De Recherche Scientifique
DMXB-A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in various animal models. DMXB-A has also been investigated as a potential treatment for Alzheimer's disease, schizophrenia, and other neurological disorders. Additionally, DMXB-A has been shown to enhance cognitive function in healthy individuals.
Propriétés
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-14-5-2-4-12(10-14)20(26)24-13-8-9-18-17(11-13)25-21(28-18)15-6-3-7-16(22)19(15)23/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTJCZOLBPFAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-2-methylphenyl)-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977355.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![(4aS*,8aR*)-2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5977370.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)

![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)

amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5977459.png)

![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)